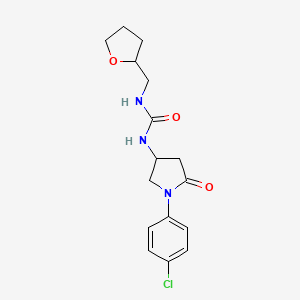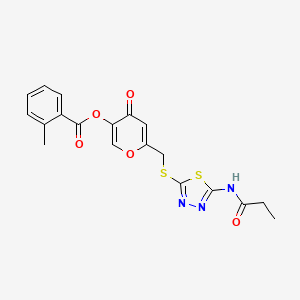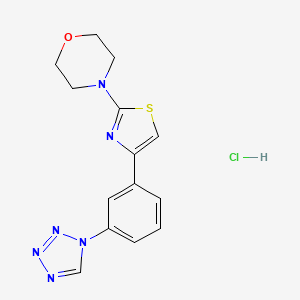![molecular formula C25H29N5O3 B2721765 N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-40-1](/img/structure/B2721765.png)
N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isobutyl group, an isopropyl group, a methylbenzyl group, and a 1,2,4-triazolo[4,3-a]quinazoline group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the triazole ring is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple functional groups and a heterocyclic ring would likely result in unique properties .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research has focused on developing new synthetic methodologies for complex molecules related to N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. For instance, the synthesis of oxazolo and triazolo quinazolines through reactions of anthranilamide with isocyanates showcases a novel approach to constructing these heterocyclic frameworks (Chern et al., 1988). These methodologies enable the exploration of new chemical entities with potential therapeutic or material applications.
Biological Activities
Compounds within this chemical class have been explored for various biological activities. For example, derivatives of triazoloquinazoline adenosine antagonists have been identified as selective for the human A3 receptor subtype, indicating potential utility in therapeutic applications targeting these receptors (Kim et al., 1996). Such selectivity could be beneficial in developing drugs for diseases where adenosine receptors play a key role.
Antimicrobial Properties
Research into triazolo and quinazoline derivatives has also uncovered antimicrobial properties, with some compounds showing activity against both bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Pokhodylo et al., 2021). The exploration of such compounds could lead to novel treatments for infectious diseases.
Antioxidant and Enzyme Inhibition
Some synthesized derivatives of triazoloquinazoline have been found to possess significant antioxidant activity, as well as showing potential as enzyme inhibitors. These findings suggest applications in the treatment of oxidative stress-related conditions and as tools for probing biochemical pathways (Gadhave & Kuchekar, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-15(2)13-26-22(31)19-10-11-20-21(12-19)30-24(29(16(3)4)23(20)32)27-28(25(30)33)14-18-8-6-17(5)7-9-18/h6-12,15-16H,13-14H2,1-5H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPDYGZPXPUKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

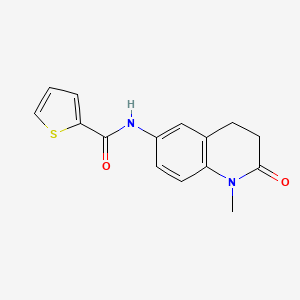
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2721688.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)
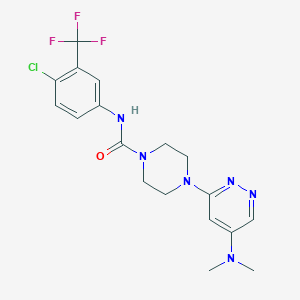
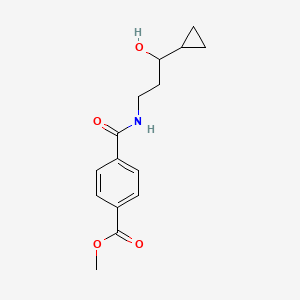
![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)
